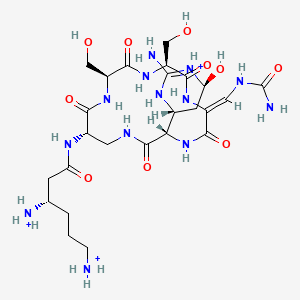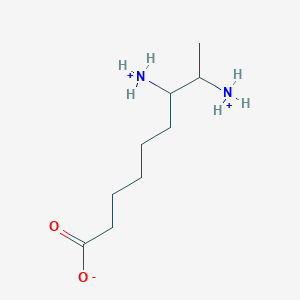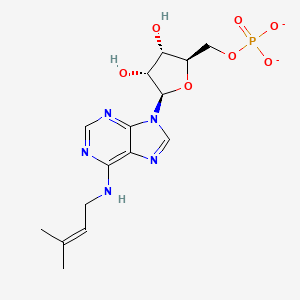
2-Hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester is a benzoate ester and a member of phenols. It derives from a salicylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Amino Acids
The compound has been utilized in the synthesis of new classes of unnatural amino acids. For instance, reactions involving 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles have led to the formation of 2-[(5-iminio-2,2-dialkyl-2,5-dihydro-3-furanyl)amino]benzenecarboxylates, representing a novel class of amino acids in a peculiar zwitterionic form (Trofimov et al., 2009).
Antimicrobial and Antifungal Activities
A new isoprenyl phenyl ether compound, closely related to the compound , showed promising antibacterial and antifungal activities. This study indicates the potential of related compounds in developing new antimicrobial agents (Shao et al., 2007).
Organophosphorus Compounds Synthesis
Studies have demonstrated the use of related compounds in the synthesis of organophosphorus compounds. These compounds have diverse applications, including in materials science and as potential biologically active molecules (El‐Barbary & Lawesson, 1981).
Photodegradation Studies
Research involving esters of p-hydroxybenzoic acid, which are structurally related, has been conducted to understand their photodegradation. Such studies are crucial in environmental chemistry, particularly in assessing the impact of these compounds on ecosystems (Gmurek et al., 2015).
Liquid Crystalline Properties
The compound's derivatives have been used in synthesizing liquid crystalline compounds, which have applications in display technologies and materials science. These compounds exhibit unique properties like enantiotropic nematic and smectic A mesophases (Thaker et al., 2012).
Eigenschaften
Produktname |
2-Hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester |
|---|---|
Molekularformel |
C14H14N2O4 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
(3-cyano-4-imino-2-oxopentyl) 2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C14H14N2O4/c1-8-4-3-5-10(13(8)18)14(19)20-7-12(17)11(6-15)9(2)16/h3-5,11,16,18H,7H2,1-2H3 |
InChI-Schlüssel |
UKUMTRNTAMVXJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)OCC(=O)C(C#N)C(=N)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
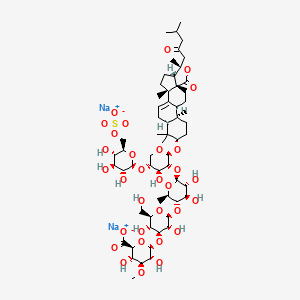
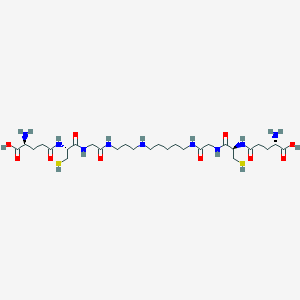


![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)
![Calix[5]furan](/img/structure/B1264203.png)



